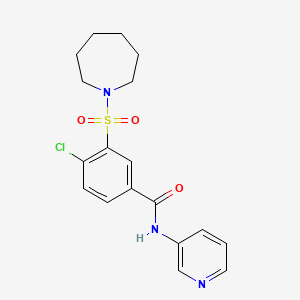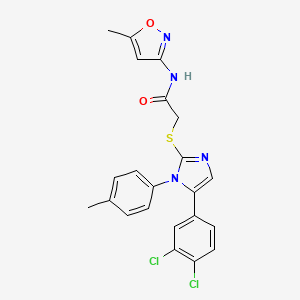![molecular formula C14H11Cl2NO4S B2483049 N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine CAS No. 532430-58-3](/img/structure/B2483049.png)
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C14H11Cl2NO4S and its molecular weight is 360.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Crystal Engineering and Supramolecular Chemistry
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine has been utilized in the synthesis and structure determination of novel flexible multidentate ligands for crystal engineering. These compounds have shown potential in forming complex structures like dinuclear complexes and copper(II) complexes with unique properties and interactions, such as weak antiferromagnetic interactions and unique π–π stacking interactions (Ma et al., 2008).
2. Coordination Polymers and Structural Diversity
The compound has been a key component in the construction of coordination polymers with varying structural architectures, ranging from one-dimensional to three-dimensional structures. These polymers display a range of interesting properties, including different pore structures and potential applications in materials science (Ma et al., 2008).
3. Complex Formation with Lead(II)
Research has demonstrated the ability of this compound to form complexes with lead(II), resulting in unique one-dimensional chain and two-dimensional layer structures. These findings are significant for understanding the coordination chemistry of lead with organic ligands (Wen & Yuan, 2010).
4. Insecticidal Activity
The compound has been used as a precursor in the synthesis of pyrrole-3-carbonitrile derivatives, showing potential insecticidal activities. This application highlights its role in the development of novel agrochemicals (Shang-cheng, 2004).
5. Aldose Reductase Inhibition
As an analogue of simple (phenylsulfonyl)glycines, the compound has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests its possible application in therapeutic strategies for diabetes management (Mayfield & Deruiter, 1987).
6. Development of Factor Xa Inhibitors
It has been part of the discovery process for glycine and related amino acid-based inhibitors of Factor Xa, an important target in the development of anticoagulant drugs. This research contributes to the field of cardiovascular therapeutics (Kohrt et al., 2006).
7. Antiviral Activity
The compound has been used in synthesizing sulfonamide derivatives with demonstrated antiviral activities. This indicates its potential in the development of new antiviral agents (Chen et al., 2010).
8. Drug Discovery and Molecular Docking
Research involving glycine-based sulfonamide derivatives, including the compound , has explored their use in drug discovery, molecular docking studies, and biological investigations, suggesting its relevance in pharmaceutical research (Shafieyoon et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXIYMQPVQZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)
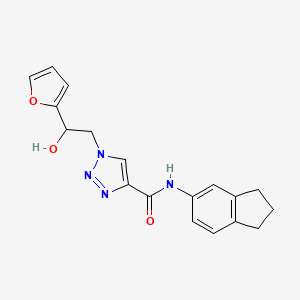
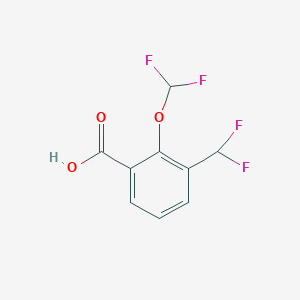
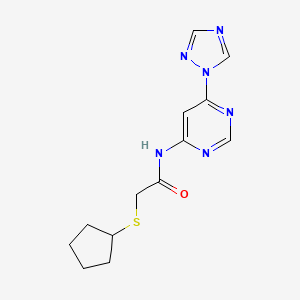

![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)
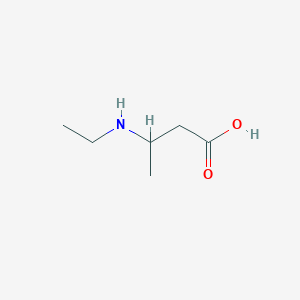

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)
